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molecular formula C8H9ClN2O B2595353 3-Chlorobenzylurea CAS No. 76502-61-9

3-Chlorobenzylurea

Cat. No. B2595353
M. Wt: 184.62
InChI Key: KOLUBYHCZCBBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066641

Procedure details

3.22 g of sodium cyanate was added to a solution of 5.50 ml of 3-chlorobenzylamine in 40 ml of water and 40 ml of THF followed by dropwise addition of 48.6 ml of 1N HCl. After 3 days, the mixture was evaporated to dryness, the residue extracted with hot THF and the filtrate again evaporated to dryness. The residue was suspended in 180 ml of diethyl ether and the solid collected to give the title compound (7.91 g) as a white solid.
Name
sodium cyanate
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
48.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][NH2:10].Cl>O.C1COCC1>[Cl:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][NH:10][C:2]([NH2:3])=[O:1] |f:0.1|

Inputs

Step One
Name
sodium cyanate
Quantity
3.22 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48.6 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hot THF
CUSTOM
Type
CUSTOM
Details
the filtrate again evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(CNC(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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